Cas no 35873-47-3 (1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-)
35873-47-3 structure
Product Name:1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
Numero CAS:35873-47-3
MF:C10H12N4O2
MW:220.22788143158
CID:308472
PubChem ID:97135
Update Time:2025-04-19
1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
- 8-cyclopropyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-cyclopropyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione
- 8-Cyclopropyltheophyllin
- 8-Cyclopropyltheophylline
- AC1L3XWF
- BRN 1126306
- Theophylline, 8-cyclopropyl-
- Xanthine, 8-cyclopropyl-1,3-dimethyl-
- NSC 101797
- UNII-ITM1WQZ0VE
- 1H-PURINE-2,6-DIONE, 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-
- NCIOpen2_006837
- NSC-101797
- 1H-Purine-2,6-dione, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
- SCHEMBL516001
- SMR001570388
- NSC101797
- Oprea1_786902
- ITM1WQZ0VE
- 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
- MLS002703671
- 35873-47-3
- 8-CYCLOPROPYL-1,3-DIMETHYLXANTHINE
- 1H-Purine-2, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
- 8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Cyclopropyl theophylline
- DTXSID50189430
- CHEMBL105134
-
- Inchi: 1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12)
- Chiave InChI: SZMWFUBOZRDQPO-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N(C)C(N1C)=O)N=C(C1CC1)N2
Proprietà calcolate
- Massa esatta: 220.09616
- Massa monoisotopica: 220.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 69.3Ų
Proprietà sperimentali
- Densità: 1.459
- Punto di ebollizione: 506.8°C at 760 mmHg
- Punto di infiammabilità: 260.3°C
- Indice di rifrazione: 1.652
- PSA: 69.3
1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- Letteratura correlata
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
35873-47-3 (1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-) Prodotti correlati
- 35873-49-5(8-Cyclopentyl-1,3-dimethylxanthine)
- 136199-02-5(KW 3902)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso